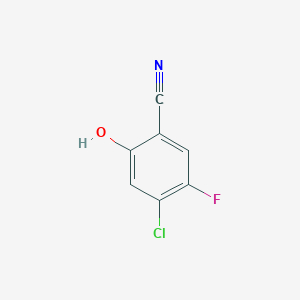

4-Chloro-5-fluoro-2-hydroxybenzonitrile

Description

Historical Development and Evolution of Benzonitrile (B105546) Chemistry

The journey of benzonitrile chemistry began in 1844 when Hermann Fehling first reported the synthesis of benzonitrile, the parent compound of this class. wikipedia.orgwebqc.orgatamanchemicals.com Fehling produced the compound through the thermal dehydration of ammonium benzoate, deducing its structure by analogy to the formation of hydrogen cyanide from ammonium formate. wikipedia.orgwebqc.org This discovery laid the groundwork for the entire nitrile group of compounds and established a fundamental link between carboxylic acids and their corresponding nitriles. webqc.org

Early laboratory-scale syntheses, such as the dehydration of benzamide and the Rosenmund-von Braun reaction (using cuprous cyanide with bromobenzene), were crucial for initial studies. wikipedia.orgatamanchemicals.comsciencemadness.org The industrial-scale production of benzonitrile, however, was later revolutionized by the development of the ammoxidation of toluene (B28343), a catalytic process reacting toluene with ammonia and oxygen at high temperatures. wikipedia.orgsciencemadness.orgwikipedia.org This advancement transformed benzonitrile from a laboratory curiosity into a significant industrial intermediate, primarily used as a precursor for benzoguanamine, a component of melamine resins. wikipedia.orgwebqc.orgatamanchemicals.com Over the years, the versatility of the nitrile group has been extensively explored, with benzonitriles serving as useful solvents and precursors to a wide array of derivatives through reactions like hydrolysis to amides and complexation with transition metals. wikipedia.orgatamanchemicals.com

Table 1: Key Milestones in the History of Benzonitrile Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1832 | Friedrich Wöhler and Justus von Liebig first prepare benzonitrile, but in minimal, uncharacterized yields. wikipedia.org | Initial, though inconclusive, synthesis of the compound. |

| 1844 | Hermann Fehling reports the first viable synthesis of benzonitrile from ammonium benzoate and coins the term "nitrile". wikipedia.orgwebqc.orgwikipedia.org | Establishes the foundation of nitrile chemistry and provides enough material for research. |

| Early 20th Century | Development of industrial-scale ammoxidation processes for benzonitrile production. webqc.orgwikipedia.org | Enables mass production, making benzonitrile a key industrial chemical. |

| Mid-20th Century | Widespread use of the Rosenmund-von Braun reaction for laboratory synthesis of aryl nitriles. wikipedia.org | Provides a reliable laboratory method for creating various benzonitrile derivatives. |

| 2018 | Benzonitrile is detected in the interstellar medium. wikipedia.orgatamanchemicals.com | Highlights the fundamental nature and stability of the benzonitrile structure. |

Strategic Importance of Halogenation and Hydroxylation in Aromatic Synthesis and Design

The deliberate introduction of halogen and hydroxyl groups onto aromatic rings is a cornerstone of modern organic synthesis, enabling precise control over a molecule's properties and reactivity.

Halogenation is a critical transformation that introduces halogen atoms (F, Cl, Br, I) into organic compounds. wikipedia.org In aromatic systems, this is typically achieved through electrophilic aromatic substitution. byjus.com The strategic placement of halogens serves several purposes:

Modulating Electronic Properties: Halogens are electronegative and exert a strong influence on the electron density of the aromatic ring. Fluorine, the most electronegative element, can significantly alter a molecule's acidity, basicity, and dipole moment.

Enhancing Lipophilicity: The incorporation of halogens, particularly fluorine, often increases a molecule's lipophilicity (fat-solubility), which can be a crucial factor in the design of biologically active compounds.

Serving as Synthetic Handles: Chloro, bromo, and iodo substituents act as versatile reactive sites for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.

Improving Metabolic Stability: In medicinal chemistry, replacing a hydrogen atom with a fluorine atom at a site prone to metabolic oxidation can block this pathway, thereby increasing the molecule's stability and bioavailability in biological systems.

Hydroxylation , the introduction of a hydroxyl (-OH) group, also plays a vital role. While direct hydroxylation of aromatic rings can be challenging in the laboratory, it is a common biological process. libretexts.org The hydroxyl group is significant for several reasons:

Hydrogen Bonding: The -OH group is a potent hydrogen bond donor and acceptor, which strongly influences a molecule's physical properties, such as melting point and solubility, as well as its interactions with biological targets.

Acidity and Reactivity: As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. It can also be converted into other functional groups, such as ethers and esters.

Directing Group: In electrophilic aromatic substitution, the hydroxyl group is a powerful activating and ortho-, para-directing group.

The presence of both halogens and a hydroxyl group on a benzonitrile scaffold, as in 4-Chloro-5-fluoro-2-hydroxybenzonitrile, creates a multifunctional platform with a rich potential for synthetic manipulation and property tuning.

Positioning of this compound within Contemporary Organic and Materials Chemistry Research

While extensive research on the specific isomer this compound is not widely documented in publicly available literature, its position and potential can be inferred from studies on closely related compounds. Halogenated hydroxybenzonitriles are recognized as important starting materials and intermediates, particularly in the synthesis of liquid crystals and other functional materials. google.com

The unique substitution pattern of this compound makes it a compound of significant interest. The presence of two different halogens (fluoro and chloro) provides distinct reactive sites and electronic influences. For instance, derivatives of fluoro-hydroxybenzonitriles have been synthesized and investigated for their liquid-crystalline properties, with the fluorine substituent being shown to influence the nematic-isotropic transition temperatures. fluoromart.com The introduction of lateral fluoro-substituents into molecular cores is a known strategy for enhancing the stability of certain liquid crystal phases. biointerfaceresearch.com

Furthermore, the general class of halogenated benzonitriles serves as key building blocks for pharmaceuticals and agrochemicals. The strategic placement of the chloro, fluoro, and hydroxyl groups on the benzonitrile ring allows for regioselective reactions, providing pathways to specifically substituted aromatic compounds that are otherwise difficult to synthesize. Therefore, this compound is positioned as a potentially valuable, though currently underexplored, intermediate for creating novel materials and complex organic molecules. Its utility likely lies in applications where fine-tuning of properties like dielectric anisotropy, lipophilicity, and molecular interactions is critical.

Overview of Research Gaps and Motivations for Further Investigation

This lack of fundamental data provides strong motivation for further investigation. The key motivations include:

Synthetic Exploration: Developing an efficient and scalable synthetic route to this compound would make this compound accessible for broader research and potential commercial use.

Physicochemical Characterization: Detailed studies of its structural, spectroscopic, and electronic properties are needed. Techniques like single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling would provide valuable insights into its molecular geometry and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitrile groups. niscpr.res.inmdpi.comnih.gov

Application in Materials Science: Given that related fluoro-hydroxybenzonitrile derivatives show promise in liquid crystals google.comfluoromart.com, a primary motivation is to synthesize derivatives of this compound and evaluate their mesomorphic properties. The combined electronic effects of the chloro and fluoro substituents could lead to novel materials with unique optical or dielectric properties. nih.govmdpi.com

Use as a Synthetic Intermediate: The distinct electronic environment of the aromatic ring, shaped by four different substituents, makes it an intriguing platform for investigating regioselective functionalization reactions. Exploring its utility in creating libraries of complex molecules for potential pharmaceutical or agrochemical screening is another significant driver for research.

Table 2: Potential Research Directions for this compound

| Research Area | Objective | Rationale |

|---|---|---|

| Synthetic Chemistry | Develop and optimize a high-yield synthetic pathway. | To make the compound readily available for further research and application development. |

| Crystallography & Spectroscopy | Determine the precise molecular structure and characterize its spectroscopic signatures (NMR, IR, etc.). | To provide fundamental data on its geometry, electronic structure, and intermolecular interactions. |

| Materials Science | Synthesize ester or other derivatives and investigate their potential as liquid crystals or other functional materials. | Based on the known applications of similar halogenated hydroxybenzonitriles in creating materials with specific optical and electronic properties. google.comfluoromart.com |

| Medicinal Chemistry | Use as a scaffold for the synthesis of novel compounds for biological screening. | The unique combination of functional groups offers a platform for creating diverse molecular structures with potential bioactivity. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3ClFNO |

|---|---|

Molecular Weight |

171.55 g/mol |

IUPAC Name |

4-chloro-5-fluoro-2-hydroxybenzonitrile |

InChI |

InChI=1S/C7H3ClFNO/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2,11H |

InChI Key |

LOQIXHBDCVCNFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)O)C#N |

Origin of Product |

United States |

Advanced Spectroscopic, Crystallographic, and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and chemical environment of the nuclei within 4-Chloro-5-fluoro-2-hydroxybenzonitrile.

Comprehensive ¹H and ¹³C NMR Spectral Assignment and Interpretation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical structure.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons and the hydroxyl proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chloro, fluoro, and nitrile groups, and the electron-donating effect of the hydroxyl group. Spin-spin coupling (J-coupling) between the aromatic protons and with the fluorine atom would result in complex splitting patterns (e.g., doublet of doublets), which are crucial for assigning their relative positions on the benzene (B151609) ring. The hydroxyl proton would likely appear as a broad singlet, the position of which could be concentration and solvent dependent.

¹³C NMR Spectroscopy : The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule (six aromatic and one nitrile). The chemical shifts of the aromatic carbons would be highly dependent on the attached substituent. For instance, the carbon atom bonded to the hydroxyl group (C2) would be shifted significantly downfield, while carbons bonded to the electronegative halogens (C4 and C5) would also show characteristic shifts. The nitrile carbon would appear in the typical region for cyano groups (~115-125 ppm).

A hypothetical data table for the primary NMR assignments would be structured as follows:

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-CN | - | Expected Value |

| C2-OH | - | Expected Value |

| H3 | Expected Value | C3: Expected Value |

| C4-Cl | - | Expected Value |

| C5-F | - | Expected Value |

| H6 | Expected Value | C6: Expected Value |

| OH | Expected Value | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between spin-coupled protons. A cross-peak between the two aromatic proton signals would confirm their vicinity (likely a ³J-coupling).

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for H3 and H6 to their corresponding ¹³C signals for C3 and C6.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two or three bonds. For example, the H3 proton would be expected to show correlations to C1, C2, C4, and C5, while the H6 proton would correlate to C1, C2, C4, and C5. These long-range correlations are critical for assembling the full connectivity map of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment can provide information about the spatial proximity of atoms. It could, for instance, detect through-space interactions between the hydroxyl proton and the adjacent aromatic proton (H3), helping to establish conformational preferences.

Dynamic NMR Studies for Tautomerism and Exchange Processes

Phenolic compounds can exhibit tautomerism, although it is generally less common for simple phenols compared to systems like β-diketones. Dynamic NMR studies, conducted over a range of temperatures, could investigate any potential proton exchange processes. For this compound, this would primarily involve monitoring the hydroxyl proton signal. Changes in the line shape, such as broadening or coalescence, with varying temperature could indicate exchange with residual water or intermolecular exchange between molecules. This would provide insights into the kinetics of proton transfer involving the hydroxyl group.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Investigations

Vibrational spectroscopy probes the molecular vibrations of the compound, offering detailed information about its functional groups and bonding characteristics. FT-IR and Raman spectroscopy are complementary techniques.

Detailed Vibrational Mode Assignment and Analysis of Functional Groups

The spectra would be characterized by specific vibrational frequencies corresponding to different parts of the molecule.

O-H Stretch : A prominent, often broad, absorption band in the FT-IR spectrum, typically in the 3200-3600 cm⁻¹ region, would be characteristic of the hydroxyl group's stretching vibration.

C-H Stretch : Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C≡N Stretch : A sharp, strong absorption in the 2220-2260 cm⁻¹ region in both FT-IR and Raman spectra is a definitive marker for the nitrile group.

C=C Stretch : Aromatic ring stretching vibrations would produce a series of bands in the 1400-1600 cm⁻¹ region.

C-O, C-Cl, and C-F Stretches : Vibrations corresponding to the stretching of these single bonds would be found in the fingerprint region of the spectrum (below 1400 cm⁻¹).

A representative data table for key vibrational modes would look like this:

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| ν(O-H) | 3200-3600 (Broad) | Weak or Inactive |

| ν(C-H) aromatic | 3000-3100 | Moderate |

| ν(C≡N) | 2220-2260 (Strong, Sharp) | Strong, Sharp |

| ν(C=C) aromatic | 1400-1600 (Multiple Bands) | Strong |

| ν(C-F) | 1000-1400 | Moderate |

| ν(C-Cl) | 600-800 | Moderate |

Detection and Characterization of Intermolecular Interactions via Vibrational Signatures

The precise frequency and shape of the O-H stretching band in the FT-IR spectrum are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, the O-H band is typically broad and shifted to a lower frequency (e.g., 3200-3400 cm⁻¹) due to strong intermolecular hydrogen bonding (O-H···N or O-H···O). In a very dilute solution in a non-polar solvent, this broad band would be replaced by a sharper band at a higher frequency (e.g., ~3600 cm⁻¹), corresponding to the "free," non-hydrogen-bonded hydroxyl group. Analysis of these spectral shifts provides direct evidence and a measure of the strength of intermolecular interactions within the sample.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For a compound such as this compound, with a molecular formula of C₇H₃ClFNO, HRMS would be used to distinguish its exact mass from other potential compounds with the same nominal mass. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, and ³⁵Cl). The experimental HRMS measurement must match this theoretical value within a narrow tolerance (e.g., ±5 ppm) to confirm the molecular formula definitively. This step is crucial in the characterization of newly synthesized molecules to validate their identity.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

Aromatic compounds like substituted benzonitriles typically exhibit characteristic absorption bands in the UV region (200-400 nm) arising from π→π* transitions within the benzene ring. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the ring. The hydroxyl (-OH), chloro (-Cl), fluoro (-F), and cyano (-CN) groups on this compound would be expected to influence the energy of these transitions, causing shifts in the absorption maxima compared to unsubstituted benzene. Emission spectroscopy (fluorescence) can also provide valuable information, revealing the electronic processes that occur as the excited molecule returns to its ground state.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Crystal packing describes how molecules self-assemble to form a stable, ordered, three-dimensional lattice. This assembly is governed by a variety of non-covalent intermolecular interactions. In substituted benzonitriles, common self-assembly motifs are driven by hydrogen bonding and π-π stacking. For instance, in the crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, a strong intramolecular O—H⋯N hydrogen bond is a key feature. nih.gov In the absence of such intramolecular possibilities, the hydroxyl and cyano groups of this compound would be prime candidates for forming intermolecular hydrogen bonds (O—H⋯N≡C), potentially leading to the formation of chains or dimeric motifs.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. Isostructurality refers to the phenomenon where different compounds crystallize in very similar or identical crystal structures. rsc.orgresearchgate.net

The study of polymorphism and isostructurality is crucial in materials science and pharmaceuticals. For halogenated benzonitrile (B105546) derivatives, substitutions can lead to different packing arrangements. For example, the exchange of one halogen for another can sometimes result in an isostructural crystal, but it can also lead to a completely different packing motif (polymorphism) due to changes in size and electrostatic potential. rsc.orgresearchgate.net The conformational rigidity of the benzonitrile backbone often promotes isostructurality among derivatives with similar substituents. rsc.org

The stability of a crystal lattice is determined by the sum of all intermolecular contacts and directional interactions. In addition to strong hydrogen bonds, weaker interactions play a critical role in defining the supramolecular architecture. Analysis of related structures, such as 4-Chloro-3-nitrobenzonitrile, reveals the importance of weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds in linking molecules. nih.govresearchgate.net

| Interaction Type | Potential Donor/Acceptor Groups | Structural Role | Reference Example |

|---|---|---|---|

| Hydrogen Bonding | O-H···N≡C | Formation of dimers or chains, primary self-assembly motif. | General principle for hydroxyl and cyano groups. |

| Weak Hydrogen Bonding | C-H···O, C-H···N | Linking primary motifs into a 3D network. | 4-Chloro-3-nitrobenzonitrile nih.govresearchgate.net |

| π-π Stacking | Benzene Rings | Stabilizing the crystal lattice through aromatic ring overlap. | 4-Chloro-3-nitrobenzonitrile nih.govresearchgate.net |

| Halogen Interactions | C-Cl, C-F | Directional contacts influencing packing efficiency. | General principle for halogenated compounds. |

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state.

Molecular Orbital Theory and Electronic Structure Analysis

This area of study focuses on the orbitals that electrons occupy and how they influence the chemical behavior of the molecule.

Natural Bond Orbital (NBO) Analysis for Bonding Character, Hybridization, and DelocalizationNatural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule.researchgate.netIt examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. For this compound, an NBO analysis would quantify the nature of the covalent bonds, the hybridization of the atoms, and the extent of electron delocalization across the aromatic ring, which is influenced by the electron-withdrawing and donating properties of its substituents.

While the theoretical frameworks exist to perform these detailed investigations, specific research applying them to this compound has not been published. Therefore, data tables and detailed research findings for this specific compound cannot be provided at this time.

In-Depth Computational and Theoretical Chemistry Investigations of this compound

Chemical Reactivity, Reaction Mechanisms, and Strategic Derivatization

Examination of Electrophilic and Nucleophilic Substitution Reactions

The electron-rich nature of the aromatic ring, enhanced by the hydroxyl group, makes it amenable to electrophilic aromatic substitution. However, the presence of the deactivating nitrile and halogen groups requires careful selection of reaction conditions. Conversely, the electron-withdrawing nature of the nitrile and halogen substituents facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to these groups. In the context of related compounds like meta-halo-benzonitriles, the reactivity towards aromatic nucleophilic substitution has been observed to follow the order F >> Br > Cl >>> I, highlighting the influence of the halogen substituent.

Functional Group Transformations and Modulations

The hydroxyl and nitrile groups, along with the halogen substituents, are key sites for the strategic derivatization of 4-Chloro-5-fluoro-2-hydroxybenzonitrile.

The hydroxyl and nitrile moieties can undergo a variety of oxidation and reduction reactions. While specific studies on this compound are not extensively detailed in publicly available literature, general principles of organic chemistry suggest that the hydroxyl group can be oxidized to a quinone-like structure under strong oxidizing conditions. The nitrile group is relatively resistant to oxidation but can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This transformation is fundamental in the synthesis of benzylamine (B48309) derivatives.

The hydroxyl group is a prime target for selective derivatization. Etherification, the conversion of the hydroxyl group to an ether, can be achieved by reacting the compound with an alkyl halide in the presence of a base. This reaction is useful for protecting the hydroxyl group or for introducing new functionalities. Similarly, esterification, the reaction with a carboxylic acid or its derivative, yields an ester. These reactions are crucial for modifying the compound's physical and chemical properties.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base | Aryl ether |

| Esterification | Carboxylic acid/derivative, Acid catalyst | Aryl ester |

The chloro and fluoro substituents on the aromatic ring can participate in various reactions. Nucleophilic aromatic substitution can lead to the displacement of one of the halogens, typically the one activated by the electron-withdrawing groups. The relative reactivity of the halogens as leaving groups is an important consideration in designing synthetic strategies. Halogen-exchange reactions, particularly the replacement of chlorine with fluorine, are also plausible under specific conditions, often requiring a fluoride (B91410) salt and a phase-transfer catalyst.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Detailed kinetic and thermodynamic data for the reactions of this compound are not widely reported. However, it can be inferred that the rates and equilibria of its reactions are influenced by the electronic and steric effects of the substituents. For instance, the rate of nucleophilic aromatic substitution would be dependent on the nature of the nucleophile, the solvent, and the specific halogen being displaced. The thermodynamic stability of the resulting products will ultimately determine the feasibility of a given transformation.

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving this compound are generally expected to follow established pathways for aromatic compounds. Electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate (arenium ion). Nucleophilic aromatic substitution on the electron-deficient ring likely occurs through a Meisenheimer complex intermediate. The mechanisms for the transformations of the hydroxyl and nitrile groups, such as etherification, esterification, and nitrile reduction, are well-documented in organic chemistry literature and are expected to apply to this molecule.

Detailed Mechanistic Pathways of Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for aryl halides bearing strong electron-withdrawing groups. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. This involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the departure of the leaving group.

In the case of this compound, the aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing cyano group, as well as the inductive effects of the halogen substituents. The hydroxyl group (-OH), typically an activating group, can modulate this reactivity depending on the reaction conditions.

The key mechanistic steps are as follows:

Nucleophilic Attack: A nucleophile adds to the carbon atom attached to either the chlorine or fluorine atom. This step is typically the rate-determining step.

Formation of Meisenheimer Complex: The addition of the nucleophile forms a negatively charged, non-aromatic intermediate. The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing substituents, particularly the cyano group positioned para to the fluorine atom.

Elimination of Leaving Group: The leaving group (either Cl⁻ or F⁻) is expelled, and the aromaticity of the ring is restored.

A critical aspect of the reactivity of this molecule is the regioselectivity of the substitution—that is, whether the chloro or fluoro substituent is preferentially displaced. Generally, in SNAr reactions, the rate of displacement of halogens follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing nature of fluorine, making the carbon atom it is attached to more electrophilic. Although the C-F bond is stronger than the C-Cl bond, bond cleavage is not the rate-limiting step. Therefore, it is generally expected that the fluorine atom would be more readily displaced by a nucleophile than the chlorine atom. Studies on the related compound 3-chloro-4-fluoronitrobenzene (B104753) have shown that nucleophilic attack preferentially occurs at the carbon bearing the fluorine atom. researchgate.net

Electrochemical Mechanistic Investigations: Proton Donation and Redox Processes

Electrochemical studies of polysubstituted hydroxybenzenes provide insight into their redox behavior and the influence of pH on their reactivity. scilit.com For this compound, the phenolic hydroxyl group is a key site for electrochemical activity. The oxidation potential of the molecule is influenced by the electronic effects of the other substituents on the ring. researchgate.net

The electrochemical mechanism likely involves the following processes:

Proton Donation: The hydroxyl group can be deprotonated, a process that is highly dependent on the pH of the medium. The acidity of this proton is enhanced by the electron-withdrawing nature of the adjacent cyano group and the halogen atoms.

Redox Processes: The phenolic ring can undergo oxidation. Electrochemical studies on similar hydroxy-substituted anils have shown that the process is often irreversible and diffusion-controlled. researchgate.net The oxidation potential is expected to be influenced by the substituent pattern. The presence of multiple electron-withdrawing groups (Cl, F, CN) would generally make the molecule more difficult to oxidize compared to phenol (B47542) itself. The electrochemical behavior can be characterized using techniques like cyclic voltammetry (CV), which can reveal the oxidation potential and the reversibility of the electron transfer process.

Enzymatic Reaction Mechanisms Relevant to Related Phenolic Compounds (e.g., Dehalogenation, Hydroxylation)

The biotransformation of halogenated phenolic compounds is a significant area of research, often focusing on enzymatic pathways for detoxification and degradation. Two relevant enzymatic reaction mechanisms are dehalogenation and hydroxylation.

Enzymatic Dehalogenation: Dehalogenating enzymes are capable of removing halogen atoms from organic compounds. nih.govfao.org These enzymes utilize various mechanistic strategies, including oxidative, reductive, and hydrolytic pathways. nih.gov For a compound like this compound, haloalkane dehalogenases could potentially catalyze the hydrolytic cleavage of the carbon-halogen bond, replacing the halogen with a hydroxyl group. nih.gov The substrate specificity of such enzymes would be a critical factor in determining their activity on this specific molecule.

Enzymatic Hydroxylation: Unspecific peroxygenases (UPOs) are emerging as powerful biocatalysts capable of hydroxylating a wide range of organic compounds, including substituted benzenes. rsc.orghhu.de These enzymes can catalyze the direct insertion of an oxygen atom into a C-H bond on the aromatic ring. The regioselectivity of enzymatic hydroxylation on substituted benzenes is influenced by the existing substituents. rsc.org A combined photoredox and enzymatic approach has also been developed for the enantioselective hydroxylation of benzylic C-H bonds, highlighting the potential for chemoenzymatic cascades in modifying such scaffolds. nih.gov

Synthesis of Structurally Modified Derivatives and Analogs

The functional groups of this compound serve as handles for the synthesis of a variety of derivatives, allowing for the systematic modification of its structure.

Systematic Variation of Substitution Patterns and Functional Groups

The synthesis of analogs and derivatives can be achieved through various synthetic routes that modify the substitution pattern on the benzonitrile (B105546) core. This often involves multi-step syntheses starting from different precursors to achieve the desired isomer. For example, the synthesis of 2,6-difluoro-4-hydroxybenzonitrile (B48942) has been reported starting from 3,5-difluoroanisole. nih.gov This highlights how variations in the positions of the fluoro and hydroxyl groups can be achieved.

The functional groups on this compound itself can be modified. The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for derivatization.

The table below summarizes some related substituted hydroxybenzonitriles and their synthetic precursors, illustrating the systematic variation of substitution patterns.

| Target Compound | Starting Material(s) | Key Reactions |

| 2,4-Dihydroxybenzonitrile (B1587391) | 2,4-Dihydroxybenzoic acid | Conversion of carboxylic acid to nitrile |

| Axially Chiral 2-Arylbenzonitriles | Racemic 2-arylbenzaldehydes and sulfonamides | N-heterocyclic carbene organocatalysis |

| ortho-Substituted Benzonitriles | Activated aromatic nitro compounds | Nucleophilic displacement of the nitro group |

Incorporation of the Benzonitrile Scaffold into Polycyclic or Heterocyclic Frameworks

The benzonitrile scaffold is a valuable building block for the construction of more complex molecular architectures, including polycyclic and heterocyclic systems. The cyano group is particularly versatile for this purpose.

One notable example is the synthesis of thiazoline-containing heterocyclic compounds. Research has shown that 2,4-dihydroxybenzonitrile can be condensed with (S)-2-methylcysteine to form a 4,5-dihydrothiazole ring. google.comgoogle.com This reaction demonstrates the ability of the nitrile group to participate in cyclization reactions to form heterocyclic frameworks, which are prevalent in medicinal chemistry.

Furthermore, the principles of nucleophilic aromatic substitution on halogenated precursors are widely used to build fused heterocyclic systems. For instance, regioselective SNAr on 2,4-dichloroquinazoline (B46505) with various amines is a common method for synthesizing 4-aminoquinazolines, which are considered privileged structures in drug discovery. nih.govdoaj.org By analogy, the reactive halogen sites on this compound could potentially be used as anchor points for annulation reactions to build fused ring systems.

Exploration of Advanced Applications in Chemical Sciences Non Clinical Research Focus

Strategic Utility as Synthetic Intermediates in Fine Chemical Synthesis

As a multifunctional molecule, 4-Chloro-5-fluoro-2-hydroxybenzonitrile serves as a valuable starting material for the construction of more complex chemical structures. Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of molecular architectures. arctomsci.comarctomsci.com The strategic placement of its substituents allows for selective chemical transformations, making it a key component in the synthesis of fine chemicals.

The structure of this compound is well-suited for its use as a monomer or precursor in the synthesis of specialty polymers and liquid crystals. The hydroxyl (-OH) group provides a reactive site for polymerization reactions, such as the formation of polyethers or polyesters. While specific examples for this exact molecule are not prevalent, substituted hydroxybenzonitriles are known to be used in creating polyester (B1180765) macromers. google.com

In the field of liquid crystals, halogenated compounds are of particular importance. The presence of both chlorine and fluorine atoms can significantly influence the mesomorphic (liquid crystalline) properties of the resulting molecules. Fluoro-4-hydroxybenzonitrile, a closely related compound, is explicitly used as a starting material for the production of liquid crystals. The synthesis of such precursors is a critical step in developing new liquid crystal materials for display technologies and other applications.

The term "building block" in chemistry refers to a molecule that can be readily used to assemble larger, more complex structures. This compound fits this description perfectly due to its multiple reactive centers. The nitrile group (-CN) can be hydrolyzed to a carboxylic acid or reduced to an amine, the hydroxyl group can be alkylated or esterified, and the halogen atoms can be substituted via nucleophilic aromatic substitution, although this often requires specific conditions. This versatility allows chemists to build a wide array of derivatives with tailored electronic and steric properties for various research applications.

Substituted benzonitriles are a known scaffold in the development of agrochemicals. The specific combination of halogen and hydroxyl groups on the aromatic ring can impart desired biological activity. While direct agrochemical applications of this compound are not extensively documented, the synthesis pathways for related fluorinated hydroxybenzonitriles are noted for their importance in creating new pesticides. The structural motifs present in this molecule are relevant to the design of novel research compounds aimed at agrochemical discovery.

Contributions to Advanced Materials Research

The inherent properties of this compound, particularly those imparted by its halogen substituents, make it a valuable component in the design of advanced materials with specific optical and electronic functions.

The synthesis of thermotropic liquid crystals is highly dependent on the molecular structure of the constituent compounds, including the rigid core, terminal groups, and any linking units. uobasrah.edu.iq Halogen atoms play a crucial role in tuning the properties of these materials. rsc.orgwhiterose.ac.uk The inclusion of halogens like chlorine and fluorine can alter intermolecular interactions, dipole moments, and molecular packing, which in turn affects the stability and temperature range of the liquid crystal phases (mesophases).

For instance, studies on similar molecular systems have shown that incorporating a chloro-substituted benzothiazole (B30560) core can lead to compounds that exhibit liquid crystalline behavior. uobasrah.edu.iq Furthermore, the position and nature of halogen substituents can predictably tune mesomorphic properties, such as promoting the formation of specific smectic or nematic phases. The combination of chloro and fluoro groups in this compound offers a route to creating liquid crystals with precisely engineered phase behaviors and transition temperatures.

Table 1: Influence of Halogen and Terminal Groups on Liquid Crystal Properties An illustrative table based on general findings in liquid crystal research.

| Core Structure | Terminal Group(s) | Halogen Substituent(s) | Observed Mesophase(s) | Effect of Halogen |

|---|---|---|---|---|

| Phenylpyrimidine | Alkoxy, Phenoxy | ortho-Fluoro | Smectic C (SmC) | Promotes tilted smectic phase |

| Phenylpyrimidine | Alkoxy, Phenoxy | para-Fluoro | Smectic A (SmA) | Promotes orthogonal smectic phase |

| Benzothiazole | Alkyl, Alkoxy | Chloro | Nematic, Smectic A | Induces polarity, affects packing |

Fluorinated organic materials are increasingly used in electronic and optoelectronic applications due to the unique effects of the fluorine atom. rsc.org Fluorine is highly electronegative and its incorporation into conjugated systems can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification can facilitate electron injection and enhance the material's stability against oxidative degradation. rsc.org

These properties are highly desirable for Organic Light-Emitting Diodes (OLEDs). For example, a fluorinated benzonitrile (B105546) derivative has been used to synthesize emitters with thermally activated delayed fluorescence (TADF) characteristics for use in high-efficiency OLEDs. The presence of fluorine can also influence the solid-state packing of molecules, which can enhance charge carrier mobility. rsc.org

Furthermore, the electronic properties of fluorinated aromatics make them suitable for use in chemical sensors. Triarylboron-based molecules, for instance, are used as fluorescent probes for the detection of fluoride (B91410) ions, a field where high sensitivity and selectivity are crucial. nih.gov The this compound scaffold, with its inherent electronic characteristics, represents a promising platform for designing new fluorescent probes and advanced optoelectronic materials. researchgate.net

Table 2: Effects of Fluorination on Properties of Organic Optoelectronic Materials

| Property | Effect of Fluorine Incorporation | Rationale | Application Benefit |

|---|---|---|---|

| Energy Levels | Lowers HOMO and LUMO | High electronegativity of fluorine withdraws electron density. rsc.org | Easier electron injection; improved air stability. |

| Charge Transport | Can enhance charge mobility | C-H···F interactions can promote favorable π-stacking in the solid state. rsc.org | Higher efficiency in transistors and OLEDs. |

| Chemical Sensing | Can enhance selectivity and sensitivity | The B-F bond formation in boron-based probes is a strong and specific interaction. nih.gov | Development of highly sensitive fluorescent probes for ions like fluoride. nih.gov |

| Material Stability | Greater resistance to oxidation | Lowered HOMO level makes the molecule less susceptible to losing an electron. rsc.org | Longer device lifetime. |

Role in Catalysis Research

The unique electronic and structural characteristics of this compound, namely the presence of electron-withdrawing chloro and fluoro groups, a nitrile moiety, and a phenolic hydroxyl group, make it and its derivatives intriguing candidates for investigation in catalysis research. These features can be leveraged in the design of novel ligands and in the development of metal-free catalytic systems.

Investigation of this compound Derivatives as Ligands or Catalysts

While direct studies on the catalytic applications of this compound are not extensively documented in publicly available research, the broader class of substituted 2-hydroxybenzonitriles and related phenolic compounds serves as a basis for exploring their potential. A common strategy involves the conversion of the nitrile or aldehyde/ketone analogues into Schiff bases, which are versatile ligands in coordination chemistry.

Schiff base metal complexes are widely recognized for their catalytic prowess in a variety of organic transformations, including oxidation, hydrolysis, and reduction reactions. scispace.comresearchgate.nettijer.orgchemijournal.com For instance, research on transition metal complexes with Schiff base ligands derived from salicylaldehyde (B1680747) (a structural analogue of 2-hydroxybenzonitrile) has demonstrated significant catalytic activity. The electronic properties of the Schiff base ligand, influenced by substituents on the aromatic ring, can tune the catalytic activity of the metal center. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, would be expected to modulate the electronic environment of the metal center in a predictable manner, thereby influencing its catalytic performance.

A study on transition metal complexes of a Schiff base ligand derived from 2-fluorobenzoic hydrazide and salicylaldehyde showed catalytic activity in the oxidation of aniline. mdpi.com This highlights the potential for fluorinated phenolic compounds to act as precursors to catalytically active ligands. It is plausible that derivatives of this compound, such as Schiff bases formed by reaction of a chemically modified nitrile group, could form stable complexes with various transition metals. These complexes could then be investigated for their catalytic efficacy in reactions such as C-C coupling, oxidations, and reductions.

The table below outlines potential catalytic applications of metal complexes derived from Schiff bases of substituted 2-hydroxy-aromatic compounds, suggesting possible research directions for derivatives of this compound.

| Catalyst Type | Potential Catalytic Application | Rationale based on Analogous Compounds |

| Co(II)-Schiff Base Complex | Oxidation of Alkenes | Cobalt(II) Schiff base complexes are known to act as oxygenation catalysts. scispace.com |

| Cu(II)-Schiff Base Complex | Hydrolysis Reactions | Copper complexes with amino acid-derived Schiff bases have been shown to enhance hydrolysis rates. scispace.com |

| Fe(II)-Schiff Base Complex | Electro-reduction of Oxygen | Synthetic iron(II) Schiff base complexes have exhibited catalytic activity in this area. scispace.com |

| Mn(II)-Schiff Base Complex | Oxidation of Olefins | Manganese(II) complexes with amino acid Schiff bases have been reported as effective catalysts for olefin oxidation. |

Application in Metal-Free Catalytic Systems

The field of metal-free catalysis is a burgeoning area of green chemistry, aiming to replace often toxic and expensive metal catalysts with organic molecules. While specific applications of this compound in such systems are yet to be reported, its functional groups suggest potential roles.

The phenolic hydroxyl group, particularly with its acidity enhanced by the electron-withdrawing substituents, could allow the molecule to participate in hydrogen bonding catalysis. Furthermore, the aromatic ring system could be incorporated into larger, more complex organic catalysts. For example, a metal-free porous organic polymer has been developed for the N-alkylation of sulfonamides with alcohols, demonstrating the potential of well-designed organic structures in catalysis. rsc.org

Research into the synthesis of N-cyano-substituted sulfilimines and sulfoximines under metal-free conditions highlights the ongoing development of methodologies that avoid transition metals. researchgate.net Although not directly involving this compound, these studies pave the way for exploring its utility in similar metal-free transformations, potentially as a precursor or a key reagent. The combination of a nitrile group and a reactive phenolic ring could be exploited in the design of novel organocatalysts.

Utilization as Novel Reagents and Proton Donors in Synthetic and Analytical Methodologies

The distinct chemical functionalities of this compound also position it as a potentially valuable reagent and proton donor in various synthetic and analytical contexts.

The acidity of the phenolic proton is significantly influenced by the substituents on the aromatic ring. The presence of both a chloro and a fluoro group, which are electron-withdrawing, is expected to increase the acidity of the hydroxyl group compared to unsubstituted phenol (B47542). This enhanced acidity makes this compound a potentially effective proton donor in acid-catalyzed reactions.

A study on the hydrogen bond donor ability of phenolic compounds demonstrated that fluorination can significantly increase this property. brighton.ac.uk This suggests that the fluorine atom in this compound could enhance its capacity to act as a proton donor through hydrogen bonding. This is a crucial aspect in various catalytic cycles and in the stabilization of transition states in organic reactions. The table below summarizes the key functional groups of this compound and their potential roles as a reagent or proton donor.

| Functional Group | Potential Role in Synthetic/Analytical Methodologies | Underlying Chemical Principle |

| Phenolic -OH | Proton Donor | The electron-withdrawing effects of the chloro and fluoro substituents increase the acidity of the hydroxyl proton. |

| Nitrile (-CN) | Synthetic Handle | Can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. |

| Aromatic Ring | Precursor for Derivatives | Can undergo further substitution reactions to generate a library of novel compounds. |

In synthetic methodologies, the nitrile group can serve as a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, among other possibilities. This allows for the incorporation of the substituted phenyl ring into a wide array of more complex molecular architectures.

In analytical methodologies, the unique spectroscopic signature of this compound, arising from its specific substitution pattern, could potentially be utilized. For instance, its distinct NMR and IR spectra could be useful in the development of new analytical standards or as a derivatizing agent to aid in the characterization of other molecules.

Future Research Trajectories and Interdisciplinary Outlook

Development of Highly Selective and Atom-Economical Synthetic Pathways

Future synthetic research will likely pivot from traditional multi-step procedures towards more efficient and environmentally benign methods. The principles of atom and step economy are central to modern organic synthesis, aiming to maximize the incorporation of reactant atoms into the final product while minimizing waste and procedural complexity. jocpr.comnih.govprimescholars.com For a polysubstituted aromatic like 4-Chloro-5-fluoro-2-hydroxybenzonitrile, this involves designing routes that install the required functional groups with high regioselectivity and minimal use of protecting groups.

Key research directions include:

Late-Stage Functionalization: Developing C-H activation and functionalization techniques to directly install the chloro, fluoro, and cyano groups onto a pre-existing phenol (B47542) scaffold. This approach avoids the linear, often low-yielding, introduction of substituents.

Catalytic Fluorine Exchange: Improving upon existing halogen exchange (HALEX) processes, where a chloro- or bromo-precursor is converted to the fluoro-derivative using fluoride (B91410) salts. google.com Future work could focus on novel catalysts that operate under milder conditions, reduce side reactions, and are recyclable. rsc.org

| Parameter | Conventional Linear Synthesis | Future Atom-Economical Approach |

|---|---|---|

| Starting Materials | Simple, often requiring multiple steps for functionalization | Advanced, pre-functionalized scaffolds or direct C-H activation |

| Key Transformations | Sandmeyer reaction, electrophilic halogenation, protecting group chemistry | Catalytic C-H functionalization, enzymatic resolution, flow-based halogen exchange |

| Atom Economy | Low to moderate, due to stoichiometric reagents and byproducts | High, maximizing atom incorporation through catalytic cycles researchgate.net |

| Environmental Impact | Higher, due to solvent use, waste generation, and multiple purification steps | Lower, through reduced solvent use, catalyst recycling, and fewer steps rsc.org |

Advanced Spectroscopic Characterization of Transient Species and Excited States

While standard spectroscopic techniques (NMR, IR, MS) can confirm the structure of this compound, advanced methods are needed to understand its dynamic behavior. The molecule's photophysical properties, influenced by the electron-donating hydroxyl group and electron-withdrawing nitrile and halogen groups, are of particular interest. Fluorinated aromatic compounds are known to exhibit unique physicochemical properties due to the strong C-F bond. mdpi.com

Future research should focus on:

Ultrafast Transient Absorption Spectroscopy: This technique can probe the existence and lifetime of short-lived intermediates and excited states following photoexcitation. It could reveal the dynamics of processes like intramolecular proton transfer from the hydroxyl group.

Time-Resolved Photoelectron Imaging: Used to study the electronic structure of excited states, this method provides detailed information on how fluorination and other substituents alter molecular orbitals and ionization energies. mdpi.com

Computational Spectroscopy: Combining experimental results with high-level quantum chemical calculations (e.g., Time-Dependent Density Functional Theory) to model excited state potential energy surfaces, predict vibrational frequencies of transient species, and interpret complex experimental spectra. acs.org

Integration of Artificial Intelligence and Machine Learning in Predictive Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid screening of virtual compounds and the prediction of properties and synthetic routes. nih.govacs.org For this compound, these computational tools can accelerate the discovery of derivatives with tailored functionalities.

Prospective interdisciplinary efforts include:

De Novo Molecular Generation: Using generative models to design novel derivatives based on the this compound scaffold. These models can be trained to optimize for specific properties, such as binding affinity to a biological target or desired electronic properties for materials science applications. mdpi.com

Computer-Aided Synthesis Planning (CASP): Employing ML algorithms to devise the most efficient and plausible retrosynthetic pathways for novel, computationally designed derivatives. acs.org These tools can analyze vast reaction databases to suggest routes that human chemists might overlook. acs.org

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the physicochemical properties (e.g., solubility, melting point, electronic bandgap) and biological activities of virtual derivatives, thus prioritizing the most promising candidates for synthesis.

| AI/ML Technique | Specific Application | Projected Outcome |

|---|---|---|

| Generative Adversarial Networks (GANs) | Design of new molecules with enhanced optical properties | Identification of candidates for organic light-emitting diodes (OLEDs) |

| Graph Convolutional Neural Networks (GCNNs) | Prediction of reaction outcomes and yields for novel transformations | Improved efficiency in planning and executing synthetic campaigns acs.org |

| Reinforcement Learning | Optimization of multi-step synthetic routes for cost and sustainability | Discovery of greener and more economical production methods mdpi.com |

Exploration of New Chemical Transformations and Unprecedented Reactivity Patterns

The specific arrangement of functional groups in this compound could give rise to unique reactivity. The ortho-relationship between the hydroxyl and nitrile groups, combined with the electronic influence of the halogens, creates a distinct chemical environment.

Future investigations could uncover:

Ortho-Hydroxybenzonitrile Cyclizations: Exploring novel catalytic cycles that engage both the hydroxyl and nitrile groups to form heterocyclic systems like benzoxazoles. While the Beckmann rearrangement of the corresponding oxime is a known route to benzoxazoles, direct catalytic pathways could offer greater efficiency.

C-CN Bond Activation: Studying the selective activation and functionalization of the typically robust C-CN bond, using transition metal catalysts. Research on nickel-catalyzed C-CN activation in other benzonitriles suggests this is a feasible, albeit challenging, direction that could lead to novel molecular scaffolds. acs.orgutrgv.edu

Directed Ortho-Metalation: Using the hydroxyl group to direct metalating agents (e.g., organolithium reagents) to the C6 position, enabling the selective introduction of a fourth substituent. The interplay between the directing power of the hydroxyl group and the electronic deactivation by the other groups would be of fundamental interest.

Expanding Applications in Emerging Technologies and Fundamental Chemical Discoveries

While specific applications for this compound are not yet established, its structure is analogous to building blocks used in several advanced fields. Future research could position this compound as a valuable intermediate or core structure in various technologies.

Potential areas for application-driven research include:

Liquid Crystals: Polysubstituted benzonitriles are foundational components in liquid crystal displays (LCDs). The specific polarity, molecular shape, and halogen substituents of this molecule could be exploited in the design of new liquid crystal materials with specific dielectric anisotropies and clearing points. google.com

Medicinal Chemistry: The 2-hydroxybenzonitrile (B42573) motif is a known structural alert in medicinal chemistry, but it also serves as a versatile scaffold. The introduction of chloro and fluoro substituents can significantly modulate pharmacokinetic properties like metabolic stability and membrane permeability, making its derivatives interesting candidates for drug discovery programs. acs.org

Advanced Polymers and Materials: Fluorinated aromatic compounds are precursors to high-performance polymers with enhanced thermal stability and chemical resistance. mdpi.com The nitrile group can be polymerized or modified, suggesting that this compound could serve as a monomer for specialized materials with unique optical or electronic properties. google.com Donor-acceptor fluorinated benzonitrile (B105546) compounds have also been explored for their properties in OLEDs. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.